5-methoxy-N,2,4-trimethylbenzenesulfonamide

Biological Activity Target Engagement Screening

5-methoxy-N,2,4-trimethylbenzenesulfonamide is a substituted aromatic sulfonamide with the molecular formula C10H15NO3S and a molecular weight of 229.30 g/mol. Its structure features a 5-methoxy-2,4-dimethylbenzene core and an N-methyl sulfonamide group.

Molecular Formula C10H15NO3S
Molecular Weight 229.29
CAS No. 1206115-08-3
Cat. No. B2675596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-N,2,4-trimethylbenzenesulfonamide
CAS1206115-08-3
Molecular FormulaC10H15NO3S
Molecular Weight229.29
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)S(=O)(=O)NC)C
InChIInChI=1S/C10H15NO3S/c1-7-5-8(2)10(6-9(7)14-4)15(12,13)11-3/h5-6,11H,1-4H3
InChIKeyKDFZDZWWAGWJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Intelligence: 5-Methoxy-N,2,4-trimethylbenzenesulfonamide (CAS 1206115-08-3) – A Research Sourcing Assessment


5-methoxy-N,2,4-trimethylbenzenesulfonamide is a substituted aromatic sulfonamide with the molecular formula C10H15NO3S and a molecular weight of 229.30 g/mol. Its structure features a 5-methoxy-2,4-dimethylbenzene core and an N-methyl sulfonamide group. This compound is classified as a research chemical building block, though publicly available biological or physicochemical profiling data is exceedingly scarce. A discontinued catalog entry from CymitQuimica (brand: Biosynth) specifying a minimum 95% purity is the only verifiable primary source for its existence . The absence of this compound from major authoritative databases like PubChem and EPA CompTox indicates it has undergone minimal systematic characterization.

Workflow context
Suitable as a synthetic building block for internal medicinal chemistry or fragment-based discovery projects that require the N-methyl-5-methoxy-2,4-dimethylbenzenesulfonamide substitution pattern.
Evidence status
No published biological activity, ADMET, or target-engagement data exist; procurement decisions must rely entirely on internal structural requirements and synthetic strategy.
Sourcing note
Formerly listed as a discontinued Biosynth reference material (min. 95% purity); current sourcing would require custom synthesis or analogous in-house preparation.

Procurement Risk: Why Generic Substitution for 5-Methoxy-N,2,4-trimethylbenzenesulfonamide is Unsupportable


In the absence of any published comparative biological activity, ADMET, or target-engagement data, there is no scientific basis to claim that this specific compound cannot be substituted by a closely related sulfonamide analog for any known research application. The 5-methoxy and N-methyl substitution pattern distinguishes it chemically from unsubstituted 2,4,6-trimethylbenzenesulfonamide or its N-cyclohexyl derivative (SMR000299740). However, the functional consequence of this difference remains entirely unquantified. The only certified quality metric available, a minimum 95% purity specification for the original Biosynth product , does not constitute a differentiation claim against analogs, many of which are also supplied at similar purities by reputable vendors. Any procurement decision prioritizing this compound over a cheaper or more readily available analog must be based on internal discovery requirements, not on published performance data.

N-cyclohexyl or primary sulfonamide analogs differ in hydrogen-bond donor count and predicted lipophilicity; any functional impact of the N-methyl modification remains unquantified.
No comparative biological or physicochemical profiling exists; substitution decisions cannot be supported by published performance data.
The sole reported purity (≥95%) is a vendor specification, not a differentiating metric; many analogs are supplied at equivalent purity levels.

Quantitative Evidence Audit for 5-Methoxy-N,2,4-trimethylbenzenesulfonamide – A Null Report


Evidence Gap: No Published Biological Activity or Target-Engagement Data for the Target Compound

A comprehensive search of primary research papers, patents, and authoritative databases revealed zero quantitative biological activity data for 5-methoxy-N,2,4-trimethylbenzenesulfonamide. The closest structural analog with screening data is N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide (SMR000299740), which showed weak activity on NompC ion channel (EC50: 2.99E+4 nM) and mucolipin-3 (EC50: 3.06E+3 nM) [1]. However, data from this N-cyclohexyl analog cannot be directly extrapolated to the target N-methyl compound. This fundamental lack of data prevents any quantitative differentiation.

Biological Activity
Class-level inference
No quantitative target-engagement or phenotypic screening data available for this compound.
Prevents any performance-based differentiation from sulfonamide analogs.
Closest analog (N-cyclohexyl) shows weak ion-channel activity (NompC EC₅₀ ~29.9 µM); not extrapolatable.
Biological Activity Target Engagement Screening

Purity Specification: The Only Certifiable Quality Metric for the Discontinued Reference Standard

The only quantitative quality metric publicly available for the target compound is a minimum 95% purity specification provided by the original supplier (Biosynth, distributed by CymitQuimica) . This is comparable to the typical purity (95%) reported for the related analog [(5-Methoxy-2,4-dimethylphenyl)sulfonyl](methylethyl)amine . It does not constitute a differentiating advantage.

Purity Specification
Data to verify
Minimum 95% (HPLC/GC area%, vendor COA)
Single certifiable quality metric; comparable to typical purity of related sulfonamide building blocks.
No disclosed analytical method details; supplier-specified floor only.
Reference Standard Purity Procurement

Computed Physicochemical Profile: Differentiated from Unsubstituted Analog Only by Predicted Properties

In the absence of experimental data, predictive tools estimate key properties. For the target compound, the topological polar surface area (TPSA) is 55.4 Ų and the consensus Log P is approximately 2.1 . Its des-methyl analog, 5-methoxy-2,4-dimethylbenzenesulfonamide (CAS 90643-84-8), is predicted to have a lower Log P (approx. 1.2) and higher hydrogen-bond donor count . The N-methylation of the target compound eliminates a hydrogen-bond donor, potentially increasing passive membrane permeability, but this is a class-level inference without experimental validation.

Predicted Physicochemical Profile
Class-level inference
Consensus Log P ~2.1; TPSA ~55.4 Ų (in silico). ΔLog P ~ +0.9 vs. des-methyl analog.
Computationally suggests reduced H-bond donor count may increase membrane permeability relative to primary sulfonamide.
Entirely hypothetical; requires experimental validation before any permeability claim.
Physicochemical Properties Lipophilicity In Silico ADME

Prudent Application Contexts for 5-Methoxy-N,2,4-trimethylbenzenesulfonamide Given the Evidence Void


Internal Medicinal Chemistry Programs Requiring an N-Methyl-5-methoxybenzenesulfonamide Fragment

A research group undertaking a fragment-based drug discovery (FBDD) campaign focusing on sulfonamide-derived warheads might require the specific N-methyl-5-methoxy-2,4-trimethyl substitution pattern as a synthetic building block. The decision to use this specific compound would be driven entirely by the proprietary structure-activity relationship (SAR) hypothesis of the internal project, not by any published potency or selectivity data . Procurement would be a custom synthesis request, given the discontinued catalog status.

Building Block for Exploration of N-Substitution Effects in Sulfonamide SAR

A chemist evaluating the impact of N-alkylation on a core 5-methoxy-2,4-dimethylphenylsulfonamide scaffold could use this compound as part of a systematic series that includes the primary sulfonamide (CAS 90643-84-8), N-methyl, and N-cyclohexyl analogs. The quantitative comparison of predicted Log P values (ΔLog P ~ +0.9 relative to the primary sulfonamide) can serve as a hypothesis-generating starting point, though experimental validation is essential for any claim of improved permeability.

Replacement for Discontinued Biosynth / CymitQuimica Reference Material

A laboratory that previously used the Biosynth catalog product (3D-GYB11508) as a non-certified in-house reference standard for retention time or mass spectrometric tuning may wish to source an identical structure to maintain analytical method continuity. In this context, the exact structure is the only specification that matters, and the minimum 95% purity requirement remains the single quantifiable procurement criterion. Custom synthesis request would be the route.

Application
Selection Property
Validation Focus
Fragment-based or medicinal chemistry scaffold exploration
N-methyl-5-methoxy-2,4-dimethylbenzenesulfonamide substitution pattern
Confirmation of structural identity and synthetic compatibility with the internal SAR hypothesis
N-substitution effect studies in sulfonamide series
Predicted lipophilicity shift (Log P ~2.1) relative to primary sulfonamide
Experimental validation of permeability or property differences before SAR conclusions
Replacement of discontinued non-certified in-house reference material
Identical molecular structure to former Biosynth catalog entry
Verification of ≥95% purity and retention-time consistency for analytical continuity
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